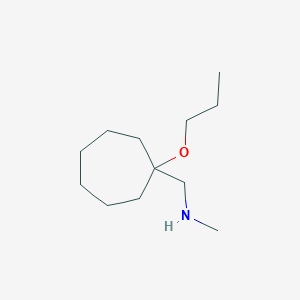
3-Ethenyl-1,2-dimethyl-1H-indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Ethenyl-1,2-dimethyl-1H-indole is an organic compound belonging to the indole family Indoles are heterocyclic aromatic organic compounds that are widely found in nature and are significant in various biological processes
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethenyl-1,2-dimethyl-1H-indole can be achieved through several methods. One common approach involves the Fischer indole synthesis, where phenylhydrazine reacts with a suitable ketone or aldehyde under acidic conditions to form the indole ring. For this specific compound, the starting materials would include a precursor that provides the ethenyl and dimethyl groups.
Another method involves the palladium-catalyzed cross-coupling reactions, such as the Heck reaction, where a halogenated indole derivative reacts with an alkene in the presence of a palladium catalyst to introduce the ethenyl group.
Industrial Production Methods
Industrial production of this compound would likely involve scalable versions of the above synthetic routes. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility.
Analyse Des Réactions Chimiques
Types of Reactions
3-Ethenyl-1,2-dimethyl-1H-indole can undergo various chemical reactions, including:
Oxidation: The ethenyl group can be oxidized to form aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ethenyl group can be reduced to an ethyl group using hydrogenation with catalysts such as palladium on carbon.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position, using reagents like halogens or nitro compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid like aluminum chloride.
Major Products
Oxidation: Formation of 3-(2-carboxyethyl)-1,2-dimethyl-1H-indole.
Reduction: Formation of 3-ethyl-1,2-dimethyl-1H-indole.
Substitution: Formation of 3-bromo-1,2-dimethyl-1H-indole.
Applications De Recherche Scientifique
3-Ethenyl-1,2-dimethyl-1H-indole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Utilized in the development of dyes, pigments, and other materials due to its aromatic structure.
Mécanisme D'action
The mechanism of action of 3-Ethenyl-1,2-dimethyl-1H-indole depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The ethenyl group can participate in conjugation with the indole ring, affecting the compound’s electronic properties and reactivity. Molecular targets could include enzymes involved in metabolic pathways or receptors on cell surfaces.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Methylindole: Lacks the ethenyl group but shares the indole core.
3-Methylindole: Similar structure but with a methyl group instead of an ethenyl group.
2,3-Dimethylindole: Lacks the ethenyl group but has two methyl groups on the indole ring.
Uniqueness
3-Ethenyl-1,2-dimethyl-1H-indole is unique due to the presence of both ethenyl and dimethyl substituents, which can significantly influence its chemical reactivity and potential applications. The ethenyl group provides a site for further functionalization, making it a versatile intermediate in organic synthesis.
Propriétés
Numéro CAS |
65037-61-8 |
|---|---|
Formule moléculaire |
C12H13N |
Poids moléculaire |
171.24 g/mol |
Nom IUPAC |
3-ethenyl-1,2-dimethylindole |
InChI |
InChI=1S/C12H13N/c1-4-10-9(2)13(3)12-8-6-5-7-11(10)12/h4-8H,1H2,2-3H3 |
Clé InChI |
NTIRZEVKXMVZCJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C2=CC=CC=C2N1C)C=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



amine hydrochloride](/img/structure/B13534670.png)
![8-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)tricyclo[3.2.1.0,2,7]octane-1-carboxylicacid](/img/structure/B13534673.png)
![2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-methylpropanenitrile](/img/structure/B13534680.png)


![7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-imidazo[1,2-b]pyrazole](/img/structure/B13534713.png)
![Benzo[4,5]thieno[2,3-d]isothiazol-3(2h)-one 1,1-dioxide](/img/structure/B13534719.png)

![2-(Benzo[b]thiophen-3-ylmethyl)pyrrolidine](/img/structure/B13534724.png)




